2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile
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Overview
Description
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile is a chemical compound with the molecular formula C17H14F3N3O and a molecular weight of 333.31 g/mol . This compound is known for its unique structure, which includes a morpholine ring, a phenyl group, and a trifluoromethyl group attached to a nicotinonitrile core .
Preparation Methods
The synthesis of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of 2-chloro-6-phenyl-4-(trifluoromethyl)nicotinonitrile with morpholine in the presence of a base such as potassium carbonate . The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the substitution reaction .
Chemical Reactions Analysis
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile has several applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
2-(morpholin-4-yl)-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile can be compared with other similar compounds, such as:
2-Morpholino-6-phenyl-4-(trifluoromethyl)pyridine: Similar structure but lacks the nitrile group.
2-Morpholino-6-phenyl-4-(trifluoromethyl)benzene: Similar structure but lacks the nicotinonitrile core.
2-Morpholino-6-phenyl-4-(trifluoromethyl)quinoline: Similar structure but has a quinoline core instead of nicotinonitrile.
These comparisons highlight the unique features of this compound, such as its specific functional groups and core structure, which contribute to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-morpholin-4-yl-6-phenyl-4-(trifluoromethyl)pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14F3N3O/c18-17(19,20)14-10-15(12-4-2-1-3-5-12)22-16(13(14)11-21)23-6-8-24-9-7-23/h1-5,10H,6-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOCPHRXCEMOVKW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=C(C(=CC(=N2)C3=CC=CC=C3)C(F)(F)F)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14F3N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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